Product packaging for 2-methoxy-N-(2-methylbenzyl)benzamide(Cat. No.:)

2-methoxy-N-(2-methylbenzyl)benzamide

Cat. No.: B5888369
M. Wt: 255.31 g/mol
InChI Key: FHKHRODAWDPSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzamide (B126) Scaffolds in Molecular Design

The benzamide scaffold, a structural motif incorporating a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the field of medicinal chemistry and material science. Its prevalence stems from a combination of favorable properties, including synthetic accessibility, metabolic stability, and the capacity to form crucial intermolecular interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules. nih.gov This has led to the development of a vast library of benzamide-containing compounds with a wide array of pharmacological activities.

Research Context of 2-methoxy-N-(2-methylbenzyl)benzamide within Benzamide Chemistry

Within the extensive family of benzamide derivatives, this compound represents a specific, yet apparently under-investigated, molecular entity. The "2-methoxy" substitution on the benzoyl ring and the "2-methylbenzyl" group on the amide nitrogen are expected to confer distinct conformational and electronic properties. The methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the planarity of the benzoyl ring, while the methylbenzyl substituent introduces a flexible, lipophilic component.

The study of this specific compound would typically involve its synthesis, likely through the coupling of 2-methoxybenzoyl chloride with 2-methylbenzylamine (B130908), followed by extensive characterization. This would include the determination of its physicochemical properties, detailed spectroscopic analysis to confirm its structure, and single-crystal X-ray diffraction to understand its three-dimensional architecture and intermolecular interactions. Furthermore, computational studies, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, would provide deeper insights into its electronic structure and intermolecular forces.

However, a thorough search of scientific databases reveals a lack of such specific studies for this compound, preventing a detailed, evidence-based discussion of its specific properties and behavior. The subsequent sections, therefore, remain speculative and are based on the general characteristics of analogous compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B5888369 2-methoxy-N-(2-methylbenzyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-[(2-methylphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-3-4-8-13(12)11-17-16(18)14-9-5-6-10-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKHRODAWDPSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxy N 2 Methylbenzyl Benzamide and Its Analogues

Classical Amide Coupling Approaches

Traditional methods for amide synthesis remain highly relevant for the production of 2-methoxy-N-(2-methylbenzyl)benzamide, offering reliable and well-documented routes.

Acylation Reactions via Acid Chlorides

A cornerstone of amide synthesis is the acylation of an amine with a reactive carboxylic acid derivative, most commonly an acid chloride. In this approach, 2-methoxybenzoic acid is first converted to its more reactive acyl chloride, 2-methoxybenzoyl chloride. google.comnih.gov This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 2-methoxybenzoyl chloride is then reacted with 2-methylbenzylamine (B130908) nih.gov in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. chemicalbook.com This method is highly efficient and widely applicable for a range of substituted benzamides.

Table 1: Representative Acylation Reaction Components

Starting Material 1 Starting Material 2 Activating Reagent Base Product
2-Methoxybenzoic acid 2-Methylbenzylamine Thionyl chloride Triethylamine This compound

Direct Amide Bond Formation Protocols

Direct amide formation from a carboxylic acid and an amine without prior activation is a more atom-economical approach. researchgate.netdntb.gov.ua These reactions often require high temperatures to drive off water, or the use of catalysts to facilitate the condensation. rsc.orgnih.gov For the synthesis of this compound, this would involve heating a mixture of 2-methoxybenzoic acid and 2-methylbenzylamine, possibly with a catalyst such as boric acid or a zirconium compound to promote the reaction. rsc.org While conceptually simpler, these methods can sometimes be limited by the need for harsh conditions and may not be suitable for sensitive substrates.

Advanced Synthetic Strategies

To overcome the limitations of classical methods, a variety of advanced coupling reagents and strategies have been developed to facilitate amide bond formation under milder conditions and with greater efficiency.

Carbodiimide-Mediated Coupling (e.g., DCC/DMAP)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents for promoting the coupling of carboxylic acids and amines. nih.govthieme-connect.com In this method, DCC activates the carboxylic acid (2-methoxybenzoic acid) to form a reactive O-acylisourea intermediate. thieme-connect.com This intermediate then readily reacts with the amine (2-methylbenzylamine) to form the desired amide. The reaction is often catalyzed by the addition of 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction and improving yields. nih.govresearchgate.net A common byproduct of this reaction is dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents and can often be removed by filtration. nih.gov An alternative carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is also frequently used as it forms a water-soluble urea (B33335) byproduct, simplifying purification. cbijournal.com

Table 2: DCC/DMAP Coupling Reaction Overview

Carboxylic Acid Amine Coupling Reagent Catalyst Product
2-Methoxybenzoic acid 2-Methylbenzylamine DCC or EDC DMAP This compound

Multi-Component Reactions for Benzamide (B126) Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules like benzamides. researchgate.net While a specific MCR for this compound is not prominently documented, analogous structures can be synthesized through reactions like the Ugi or Passerini reactions. researchgate.net For instance, a modified Ugi reaction could potentially involve 2-methoxybenzoic acid, 2-methylbenzylamine, an isocyanide, and an aldehyde to construct a related benzamide scaffold in a single step. These methods are prized for their atom economy and ability to rapidly generate molecular diversity. researchgate.net

Functional Group Interconversions and Derivatization

The synthesis of analogues of this compound can be achieved through functional group interconversion (FGI) on the pre-formed amide. ub.eduyoutube.comimperial.ac.uk This involves modifying the existing functional groups on the aromatic rings or the benzyl (B1604629) moiety. For example, if the starting material was a hydroxyphenyl-substituted benzamide, the hydroxyl group could be methylated to yield the methoxy-substituted analogue. Similarly, other functional groups on the molecule can be introduced or modified through standard organic transformations such as nitration, halogenation, reduction, or oxidation, provided the amide bond remains stable under the reaction conditions. slideshare.net This approach allows for the late-stage diversification of the core benzamide structure to produce a library of related compounds. organic-chemistry.org

Modifications on the Benzamide Core

The fundamental method for constructing the this compound scaffold is the coupling of a 2-methoxybenzoic acid derivative with a 2-methylbenzylamine derivative. A common approach involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

A widely used method is the conversion of the benzoic acid to a more reactive species such as an acyl chloride. For instance, 2-methoxybenzoyl chloride can be reacted with 2-methylbenzylamine in the presence of a base, like pyridine or triethylamine, in an appropriate solvent such as dichloromethane (B109758) (DCM) to yield the desired amide. This is a standard and efficient method for amide bond formation.

Another example of modifying the core structure involves starting with a different benzoic acid derivative. For example, the synthesis of 2-chloro-N-(2-methylphenyl)benzamide was achieved by reacting 2-chlorobenzoyl chloride with 2-methylaniline. The resulting compound can then be further modified. acs.org

In a different approach, a 1,3,4-thiadiazole (B1197879) ring was introduced into the benzamide structure. The synthesis of 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide was accomplished by reacting 2-methoxybenzoyl chloride with 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine (B185732) in pyridine. google.com This demonstrates the possibility of incorporating heterocyclic systems into the benzamide core to explore different chemical spaces. google.com

A general procedure for the synthesis of N-benzylbenzamide derivatives involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). youtube.com For example, 4-iodobenzoic acid was activated with EDC and DMAP and then coupled with 2-trifluoromethylbenzylamine. youtube.com This methodology can be adapted for the synthesis of this compound by using 2-methoxybenzoic acid as the starting material.

A summary of representative modifications on the benzamide core is presented in Table 1.

Table 1: Examples of Synthetic Modifications on the Benzamide Core

Starting Benzoyl Derivative Amine Component Product
2-Methoxybenzoyl chloride 2-Methylbenzylamine This compound
2-Chlorobenzoyl chloride 2-Methylaniline 2-chloro-N-(2-methylphenyl)benzamide acs.org
2-Methoxybenzoyl chloride 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide google.com

Substituent Variations on the Benzyl Moiety

The properties of this compound can be fine-tuned by introducing various substituents on the benzyl ring. The synthesis of these analogues typically involves the coupling of 2-methoxybenzoic acid with a series of appropriately substituted benzylamines.

For instance, to explore the effect of different substituents at the ortho position of the benzyl ring, analogues can be prepared by reacting 2-methoxybenzoyl chloride with benzylamines bearing substituents other than a methyl group. An example from a related series of N-benzylbenzamides showed that substitution at the ortho position of the benzyl moiety is crucial for certain biological activities. youtube.com In that study, the ortho-CF3 substituted analogue was synthesized and showed significant potency. youtube.com

The synthesis of analogues with different substitution patterns on the benzyl ring can be achieved by using commercially available or synthetically prepared benzylamines. For example, the reaction of 2-methoxybenzoic acid with 2-methoxybenzylamine (B130920) would yield 2-methoxy-N-(2-methoxybenzyl)benzamide. wikipedia.org Similarly, using methylamine (B109427) instead of a substituted benzylamine (B48309) leads to the formation of 2-methoxy-N-methylbenzamide. nih.gov

The general synthetic route for these variations remains the standard amide coupling reaction. The diversity of the final products is primarily dictated by the availability of the substituted benzylamine starting materials.

Table 2: Examples of Compounds with Substituent Variations on the Benzyl Moiety

Benzoyl Moiety Benzyl Moiety Compound Name
2-Methoxybenzoyl 2-Methylbenzyl This compound
2-Methoxybenzoyl 2-Methoxybenzyl 2-methoxy-N-(2-methoxybenzyl)benzamide wikipedia.org
2-Methoxybenzoyl Methyl 2-methoxy-N-methylbenzamide nih.gov

Diversification of the Methoxy (B1213986) Group

Modification of the 2-methoxy group on the benzoyl ring provides another avenue for structural diversification. A common strategy to achieve this is to start with a 2-hydroxybenzamide precursor, which can then be alkylated to introduce a variety of alkoxy groups.

The synthesis of the precursor, 2-hydroxy-N-(2-methylbenzyl)benzamide, can be accomplished by coupling 2-hydroxybenzoic acid with 2-methylbenzylamine. The reaction of 2-hydroxybenzoic acid with thionyl chloride (SOCl2) can generate the corresponding acyl chloride, which then reacts with the amine.

Once the 2-hydroxybenzamide is obtained, the hydroxyl group can be converted to various ethers using the Williamson ether synthesis. google.com This classic method involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., ethyl iodide, propyl bromide) to yield the desired 2-alkoxybenzamide derivative. google.com This reaction is versatile and allows for the introduction of a wide range of alkyl chains, including those with further functionalization.

For example, reacting 2-hydroxy-N-(2-methylbenzyl)benzamide with ethyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) would yield 2-ethoxy-N-(2-methylbenzyl)benzamide. By using different alkyl halides, a library of analogues with varying alkoxy groups can be synthesized.

Table 3: Proposed Synthetic Route for Diversification of the Methoxy Group

Precursor Reagents Product
2-Hydroxy-N-(2-methylbenzyl)benzamide Sodium Hydride, Methyl Iodide This compound
2-Hydroxy-N-(2-methylbenzyl)benzamide Potassium Carbonate, Ethyl Iodide 2-ethoxy-N-(2-methylbenzyl)benzamide

This systematic variation of the substituents on the benzamide core, the benzyl moiety, and the methoxy group allows for a thorough exploration of the chemical space around this compound, enabling the fine-tuning of its properties for various applications.

Molecular Structure and Conformation Analyses of 2 Methoxy N 2 Methylbenzyl Benzamide

Spectroscopic Characterization Techniques

Detailed spectroscopic data, which is fundamental for the elucidation of a molecule's structure in solution, could not be located for 2-methoxy-N-(2-methylbenzyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR spectral data for this compound were found in the public domain. This type of data is crucial for determining the chemical environment of the hydrogen and carbon atoms within the molecule, providing insights into its connectivity and conformation in solution.

Fourier Transform Infrared (FT-IR) Spectroscopy

Similarly, a dedicated FT-IR spectrum for this compound is not available in the reviewed literature. FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key vibrational modes would include the N-H stretch, the C=O (amide I) stretch, and the C-N (amide II) stretch, as well as vibrations associated with the aromatic rings and the methoxy (B1213986) group.

Crystallographic Studies

Crystallographic data provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction studies for this compound were identified. Such an analysis would be required to definitively determine its solid-state molecular structure, including the planarity of the amide group and the relative orientations of the two aromatic rings.

Supramolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C–H…π Interactions)

Without crystallographic data, a discussion of the supramolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potential C–H…π interactions between the aromatic rings, cannot be undertaken. These interactions are critical in understanding the packing of molecules in the crystal lattice and influencing the material's macroscopic properties.

Computational and Theoretical Investigations of 2 Methoxy N 2 Methylbenzyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2-methoxy-N-(2-methylbenzyl)benzamide, DFT calculations, often performed using basis sets like B3LYP/6-311G(d,p), are instrumental in optimizing the molecular geometry and understanding its electronic properties. mdpi.comresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. researchgate.netnih.gov A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. researchgate.netnih.gov

For benzamide (B126) derivatives, the HOMO-LUMO energy gap is a key parameter investigated through DFT calculations. researchgate.net For instance, the calculated HOMO-LUMO energy gap for a related compound, 2-(N-allylsulfamoyl)-N-propylbenzamide, is 5.3828 eV. mdpi.com In another study on a different benzamide derivative, the energy gap was determined to be 5.521 eV. researchgate.net These values indicate significant electronic stability. The specific HOMO-LUMO gap for this compound would similarly be calculated to predict its reactivity and electronic properties. The distribution of HOMO and LUMO orbitals across the molecule indicates the regions prone to electrophilic and nucleophilic attack, respectively. nih.gov

PropertyDescriptionSignificance in Molecular Analysis
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; region for electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; region for nucleophilic attack.
Energy Gap The energy difference between HOMO and LUMOIndicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

In a typical MEP map, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. nih.govepstem.net Conversely, blue areas represent regions of positive electrostatic potential, indicating electron-deficient regions, such as hydrogen atoms attached to electronegative atoms, which are favorable for nucleophilic attack. nih.govepstem.net Green areas denote regions of neutral potential. For benzamide derivatives, the MEP surface reveals the negative potential around the carbonyl oxygen and the positive potential around the amide hydrogen, highlighting their roles in potential hydrogen bonding. nih.gov

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is extensively used in drug design to understand the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein receptor. The goal is to predict the binding mode and affinity, often represented by a docking score or binding energy. mdpi.com

For benzamide derivatives, docking studies have been performed against various biological targets to explore their therapeutic potential. nih.govnih.govresearchgate.net For example, derivatives have been docked into the active sites of enzymes like dihydrofolate reductase and carbonic anhydrase to assess their inhibitory potential. mdpi.comnih.gov The interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the basis of molecular recognition. mdpi.com Such studies for this compound would involve identifying a relevant biological target and computationally modeling their interaction to predict its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govfrontiersin.org The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. researchgate.net These descriptors can be electronic, steric, hydrophobic, or topological in nature.

QSAR studies on benzamide derivatives have been conducted to predict their activity as, for example, chitin (B13524) synthesis inhibitors or xanthine (B1682287) oxidase inhibitors. nih.govfrontiersin.org A typical QSAR study involves:

Compiling a dataset of compounds with known activities.

Calculating a variety of molecular descriptors for each compound.

Developing a mathematical equation that correlates the descriptors with the biological activity using statistical methods like multiple linear regression or machine learning algorithms. frontiersin.orgresearchgate.net

Validating the model to ensure its predictive power.

A QSAR model for a series of compounds including this compound could help in predicting its activity and in designing new derivatives with enhanced potency.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.goviucr.orgresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds. nih.gov

Interaction TypeTypical Percentage Contribution (from related structures) iucr.orgresearchgate.netDescription
H···H ~40-60%Represents van der Waals forces and is often the most significant contributor to the overall packing.
C···H/H···C ~15-25%Often indicative of C-H···π interactions.
O···H/H···O ~10-25%Corresponds to hydrogen bonding and other close contacts involving oxygen.
N···H/H···N ~1-5%Represents interactions involving nitrogen atoms, including weak hydrogen bonds.

Biological Target Interaction and Mechanism of Action Studies of 2 Methoxy N 2 Methylbenzyl Benzamide

Enzyme Inhibition Kinetics and Binding Affinity

Benzamide (B126) derivatives have been investigated for their inhibitory effects on several key enzymes implicated in various physiological and pathological processes. These studies often involve determining the inhibition kinetics and binding affinities to understand the potency and mechanism of inhibition.

Poly(ADP-ribose) Polymerase (PARP): Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.govmedchemexpress.com Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, a mechanism exploited in cancer therapy. Studies on various substituted 2-hydroxy-N-(arylalkyl)benzamides have shown that some compounds can induce apoptosis in cancer cell lines, a process that can be linked to PARP cleavage. nih.gov While direct kinetic data for 2-methoxy-N-(2-methylbenzyl)benzamide is not specified, the general class of benzamides demonstrates significant interaction with PARP. nih.govmedchemexpress.com

Cyclooxygenase-2 (COX-2): Cyclooxygenase (COX) enzymes are central to the inflammatory process, and selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govstanford.edu The structure-activity relationships of various compounds, including those with methoxy-substituted benzene (B151609) rings, have been explored for their COX-2 inhibitory potential. nih.gov Derivatives of N-benzylbenzamide have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov The presence of a methoxy (B1213986) group on the benzamide ring has been noted to influence the activity of some derivatives against COX-2. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major focus in the development of skin-depigmenting agents. doi.orgnih.gov Substituted N-benzylbenzamide derivatives have been identified as a new class of tyrosinase inhibitors. doi.orgresearchgate.net Kinetic studies of related compounds have shown that they can act as competitive inhibitors of tyrosinase. mdpi.com The binding modes of these inhibitors with tyrosinase have been explored through molecular docking studies, revealing key interactions within the enzyme's active site. doi.org

Table 1: Enzyme Inhibition Data for Structurally Related Benzamide Derivatives

Compound Class Target Enzyme Inhibition Data Source
Benzamide PARP Effective inhibitor in vitro and in vivo nih.govmedchemexpress.com
Tetrazole-containing compound COX-2 IC50 = 2.0 µM nih.gov
N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide Tyrosinase 8-times more potent than kojic acid bwise.kr
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol Tyrosinase IC50 = 0.2 ± 0.01 µM mdpi.com

Receptor Modulation and Ligand-Receptor Interactions

The interaction of benzamide derivatives with various receptors is a significant area of pharmacological research, with implications for treating a range of disorders.

5-HT4 Receptor: Selective agonists of the 5-hydroxytryptamine-4 (5-HT4) receptor are of interest for treating gastrointestinal motility disorders. nih.govnih.gov Studies on a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides have demonstrated high affinity for the 5-HT4 receptor. nih.gov Modifications to the benzamide structure can influence this binding affinity, highlighting the importance of the chemical scaffold in receptor interaction. nih.gov

D2 Receptor: Benzamide derivatives are well-known for their interaction with dopamine D2 receptors, a key target in the treatment of psychosis. drugbank.com Numerous studies have investigated the affinity of various benzamides for the D2 receptor. nih.govnih.govnih.govnih.gov For instance, a series of N-lupinyl-2-methoxybenzamides were found to displace [125I]-iodosulpride from D2 receptors, albeit at high concentrations (IC50 > 5 µM). nih.gov The affinity of these compounds can be modulated by substitutions on the benzamide ring and the nature of the side chain. nih.gov

PPARγ Receptor: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose metabolism and is a target for anti-diabetic drugs. nih.gov N-Benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and PPARγ. acs.org Structure-activity relationship studies have led to the development of compounds with submicromolar potency for both targets. acs.org

Table 2: Receptor Binding Affinity for Structurally Related Benzamide Derivatives

Compound Class Target Receptor Binding Affinity (IC50) Source
o-methoxyphenylpiperazine derivatives D2 and 5-HT1A 10⁻⁷ to 10⁻⁸ M nih.gov
N-lupinyl-2-methoxybenzamides D2 > 5 µM nih.gov
N-Benzylbenzamide derivative (14c) PPARγ EC50 = 0.3 µM acs.org

Protein Interaction Profiling in Proteomics Research

While specific proteomics research profiling the direct protein interactions of this compound is not extensively detailed in the provided context, the broader class of substituted benzamides has been shown to interact with a variety of proteins beyond their primary targets. These interactions can be crucial for understanding the full pharmacological profile of a compound. For example, the study of substituted 2-hydroxy-N-(arylalkyl)benzamides identified interactions with proteins involved in apoptosis, such as caspases and PARP. nih.gov Proteomics approaches could further elucidate the off-target effects and novel mechanisms of action for this class of compounds.

Investigation of Molecular Pathways and Cellular Mechanisms

The biological activity of this compound and related compounds is ultimately manifested through their influence on molecular pathways and cellular mechanisms.

Cell Cycle Arrest: Certain benzamide derivatives have been shown to induce cell cycle arrest. For example, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, a resveratrol analog, was found to cause G2/M phase cell cycle arrest in HeLa human cervical cancer cells. nih.gov This arrest was associated with changes in the expression and phosphorylation of proteins that regulate the G2/M checkpoint. nih.gov

Apoptosis Induction: Induction of apoptosis is a key mechanism for the anti-cancer activity of many compounds. Several studies have demonstrated that substituted benzamide derivatives can induce apoptosis in cancer cells. nih.govnih.gov For instance, substituted 2-hydroxy-N-(arylalkyl)benzamides were shown to induce apoptosis in a melanoma cell line, as evidenced by an increase in apoptotic markers like subdiploid population, activation of caspases, and cleavage of PARP. nih.gov Another study showed that 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating the expression of death receptor 5 and survivin. nih.gov The inhibition of COX-2 by certain NSAIDs has also been linked to the induction of apoptosis in neoplastic cells. researchgate.net

Structure Activity Relationship Sar Studies of 2 Methoxy N 2 Methylbenzyl Benzamide Analogues

Impact of Methoxy (B1213986) Group Modifications on Biological Interactions

The methoxy group, particularly at the 2-position of the benzamide (B126) ring, plays a significant role in determining the biological activity of these compounds. Its influence extends to binding affinity, physicochemical properties, and metabolic stability. nih.gov The effects of this group are often unique and not merely a combination of the properties of a hydroxyl and a methyl group. nih.gov

Research into various chemical classes has shown that the position of a methoxy group on an aromatic ring can significantly alter a molecule's spatial structure and, consequently, its selectivity for biological targets. mdpi.com In studies of N-benzimidazole benzamide derivatives, the presence and location of methoxy and hydroxyl groups on the phenyl ring were found to have important effects on the molecule's antioxidative capabilities. mdpi.com

Modifications explored in SAR studies often include:

Positional Isomerism : Moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) on the benzamide ring. This can alter the molecule's conformation and its ability to form key interactions, such as hydrogen bonds or van der Waals forces, with a target receptor.

Homologation : Extending the methoxy group to an ethoxy or larger alkoxy group to probe the size of the binding pocket.

Bioisosteric Replacement : Substituting the methoxy group with other electron-donating or sterically similar groups, such as a hydroxyl (demethylation), an amino group, or a halogen. The conversion to a hydroxyl group, in particular, has been a common strategy in the development of N-benzylbenzamide inhibitors for targets like tyrosinase. nih.gov

Modification to Methoxy GroupGeneral Impact on Biological ActivityRationale for Observed Effect
Positional Change (ortho → meta/para)Often leads to reduced or altered activity.The ortho-positioning can enforce a specific molecular conformation (torsional angle) that is optimal for receptor binding. mdpi.com
Demethylation (to Hydroxyl)Can increase or decrease activity, depending on the target.Introduces a hydrogen bond donor, which may form new, beneficial interactions with the target protein. nih.govmdpi.com
Replacement with Other GroupsHighly dependent on the substituent's electronic and steric properties.Alters the local electronics and size, affecting binding affinity and specificity.
Complete RemovalTypically results in a significant loss of potency.Highlights the crucial role of the methoxy group in target engagement, either through direct interaction or by maintaining the active conformation. nih.gov

Role of Methyl Group Position and Substituent Effects on Benzyl (B1604629) Moiety

The benzyl moiety of the molecule, particularly the substituent at its ortho-position, is critical for both potency and metabolic stability. acs.org The "magic methyl" effect, where the addition of a methyl group to a molecule dramatically increases its affinity, is a well-documented phenomenon in medicinal chemistry, often attributed to favorable hydrophobic contacts within a receptor's binding site. nih.gov

SAR studies on N-benzylbenzamides designed as dual soluble epoxide hydrolase (sEH) and PPARγ modulators have underscored the importance of an ortho-substituent on the benzyl ring. acs.org In that specific series, the absence of an ortho-substituent resulted in an almost complete loss of sEH inhibition. acs.org

Key findings from modifications to the benzyl moiety include:

Importance of the Ortho Position : A substituent at the 2-position of the benzyl ring is often crucial. It can act as a conformational lock, restricting the rotation of the benzyl group and orienting it correctly for optimal binding. Furthermore, it can provide steric shielding for the amide bond, protecting it from metabolic hydrolysis. acs.org

Effect of Different Ortho-Substituents : While an ortho-substituent is important, its identity matters. In one study, replacing a trifluoromethyl group at the ortho-position with smaller groups like hydrogen, methyl, chloro, or bromo led to a significant loss of potency. acs.org

Positional Isomerism of the Methyl Group : Moving the methyl group from the ortho- to the meta- or para-position generally reduces activity. For instance, in a series of antimicrobial N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides, small substituents like methyl or methoxy groups were found to be most effective when in the para-position of the benzyl ring, indicating that the optimal position is target-dependent. researchgate.net

Modification to Benzyl MoietyExample SubstituentObserved Effect on ActivityReference
Removal of ortho-substituent-HNear-total loss of sEH inhibition. acs.org
Replacement of ortho-substituent-CH₃, -Cl, -BrSignificant loss of potency compared to -CF₃ in sEH inhibitors. acs.org
Positional Isomerism (ortho → para)-CH₃Activity is highly target-dependent; can be favorable for some targets (e.g., certain antimicrobial activity). researchgate.net
Introduction of sterically demanding groupsLarge moieties at the para-positionCan cause a shift in the activity profile. acs.org

Substituent Effects on the Benzamide Core and N-Substitution

The central benzamide core and the amide nitrogen are fundamental to the molecule's structural integrity and interaction with biological targets. Modifications in these areas can profoundly affect activity.

SAR studies on related 2-phenoxybenzamides with antiplasmodial activity revealed that the substitution pattern on the anilino partial structure (equivalent to the benzamide ring in this context) is a strong determinant of both activity and cytotoxicity. mdpi.comresearchgate.net

Benzamide Ring Substituents : The position of substituents on the benzamide core is critical. In one study, moving a bulky N-Boc-piperazinyl substituent from the ortho-position to the meta-position resulted in only moderate activity, whereas moving it to the para-position yielded the highest activity and selectivity of all tested compounds. mdpi.com This highlights that distal positions can have a more significant positive impact than those closer to the amide bridge for certain targets.

N-Substitution : The amide nitrogen itself is a key interaction point. Replacing the N-benzyl group with smaller or different substituents can drastically alter the compound's binding mode. In the aforementioned antiplasmodial series, replacing a complex piperazinyl-containing moiety on the second ring with simpler groups like a hydrogen atom or an amino group led to a significant decrease in activity. mdpi.com This suggests that the substituent attached to the nitrogen plays a direct and substantial role in the pharmacophore.

Bioisosteric Replacement in the Core : Replacing key functional groups within the benzamide core can also lead to a loss of activity. For example, in the development of dual sEH/PPARγ modulators, replacing a carboxylic acid group on the benzamide ring with a tetrazole bioisostere resulted in a loss of PPARγ activation. researchgate.net

Modification TypeLocationSpecific ChangeObserved Effect on ActivityReference
Substituent PositionBenzamide CoreMoving a substituent from ortho → meta → paraActivity significantly changed; para-position was optimal for antiplasmodial activity. mdpi.com
N-SubstitutionAmide NitrogenReplacement of a bulky group with H or NH₂Caused a decrease in antiplasmodial activity. mdpi.com
Core BioisostereBenzamide CoreReplacing a carboxylic acid with a tetrazoleResulted in a loss of PPARγ activation. acs.orgresearchgate.net

Comparative Analysis with Structurally Related Benzamide Derivatives

The N-benzylbenzamide scaffold is a privileged structure, capable of being adapted to interact with a diverse array of biological targets by modifying the substitution patterns on its aromatic rings. A comparative analysis reveals how the same core structure can be fine-tuned to achieve potency and selectivity against different enzymes and receptors.

Tubulin Inhibitors : A series of novel N-benzylbenzamide derivatives were developed as potent tubulin polymerization inhibitors with significant antiproliferative activities against cancer cell lines. nih.gov In this context, the specific substitutions are designed to mimic the binding of colchicine (B1669291).

Tyrosinase Inhibitors : N-benzylbenzamide derivatives bearing hydroxyl groups have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govresearchgate.net Here, the hydroxyl groups are key pharmacophoric elements for inhibiting the enzyme.

Butyrylcholinesterase (BChE) Inhibitors : The N-benzylbenzamide scaffold has also been used to develop selective, sub-nanomolar inhibitors of BChE, which is a target for the treatment of Alzheimer's disease. nih.gov

sEH/PPARγ Dual Modulators : As previously discussed, N-benzylbenzamide derivatives have been optimized to simultaneously modulate sEH and PPARγ, demonstrating the scaffold's utility in creating multi-target ligands. acs.orgresearchgate.net

This versatility indicates that while the core N-benzylbenzamide structure provides a suitable anchor, the specific nature and placement of substituents on both aromatic rings dictate the ultimate biological target and potency.

Derivative ClassBiological TargetKey SAR FeatureReference
Antitumor N-benzylbenzamidesTubulinSubstitutions designed to fit the colchicine binding site. nih.gov
Antiplasmodial 2-phenoxybenzamidesPlasmodium falciparum targetsA para-substituent on the benzamide core was found to be optimal. mdpi.com
sEH/PPARγ ModulatorssEH and PPARγAn ortho-substituent on the benzyl ring is critical for sEH inhibition. acs.orgresearchgate.net
BChE InhibitorsButyrylcholinesteraseSpecific substitutions lead to highly potent and selective inhibition. nih.gov
Depigmentation AgentsTyrosinaseHydroxyl groups on the aromatic rings are crucial for activity. nih.govresearchgate.net

Advanced Research Applications of 2 Methoxy N 2 Methylbenzyl Benzamide

Use as Biochemical Probes for Molecular Biology Studies

While direct studies employing 2-methoxy-N-(2-methylbenzyl)benzamide as a biochemical probe are not extensively documented, the broader class of benzamide (B126) derivatives has shown significant promise in this area. Biochemical probes are essential tools in molecular biology, enabling the study of protein function and biological pathways. For instance, certain methoxybenzamide derivatives have been developed as imaging probes for specific biological targets. A notable example is the development of a 11C-labeled 4-methoxy-N-(2-diethylaminoethyl) benzamide as a PET imaging probe to selectively target melanoma, demonstrating the utility of the benzamide scaffold in creating tools for molecular imaging and diagnostics. The structural features of this compound, including its aromatic rings and amide linkage, provide a foundation for the rational design of more specific and potent biochemical probes. Further research could focus on modifying this compound to incorporate reporter groups or reactive moieties, thereby tailoring it for specific molecular biology applications.

Role in Organic Synthesis as a Building Block for Complex Molecules

In the realm of organic synthesis, this compound can be considered a valuable building block for the construction of more complex molecular architectures. Organic building blocks are functionalized molecules that serve as the foundational components for assembling larger, more intricate structures. The synthesis of this compound itself involves the coupling of 2-methoxybenzoic acid or its derivatives with 2-methylbenzylamine (B130908), a common reaction in the formation of amides. This foundational structure, possessing multiple reactive sites, can be further elaborated. For example, the aromatic rings can undergo electrophilic substitution reactions, and the amide bond can be cleaved or modified, providing pathways to a diverse range of derivatives. While specific examples of its use as a building block are not prevalent in current literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor in the synthesis of novel therapeutic agents or other functional organic compounds.

Potential in Material Science for Polymer and Functional Material Development

Currently, there is a lack of specific research detailing the application of this compound in the field of material science for the development of polymers or other functional materials. The properties of a molecule that might suggest its utility in material science include thermal stability, photophysical properties, and the ability to self-assemble or polymerize. While the fundamental physicochemical properties of this compound can be predicted, experimental data on these aspects in the context of material science is not available in the reviewed literature. Future research could explore the incorporation of this benzamide derivative into polymer backbones or as a functional additive to modulate the properties of existing materials.

Applications in Agrochemical Research (e.g., Pesticide, Herbicide)

The most significant research application of this compound and its derivatives lies within the field of agrochemical research, particularly as herbicides. Studies have revealed that the N-benzyl-2-methoxybenzamide scaffold is a promising lead structure for the development of new bleaching herbicides.

Detailed Research Findings

A study investigating a series of N-benzyl-2-methoxybenzamides discovered their herbicidal activity during a random screening program. bohrium.com These compounds were found to induce a bleaching effect on the newly grown leaves of plants by interfering with the biosynthesis of β-carotene. bohrium.com Further structure-activity relationship (SAR) studies on a series of 28 synthesized benzamides showed that the introduction of a propargyloxy group at the 5-position of the benzoyl-benzene ring and a fluorine or methyl group at the 3- or 4-position of the benzyl-benzene ring was beneficial for the activity. bohrium.com

One of the derivatives, compound 406 (N-(4-chlorobenzyl)-2-methoxy-5-propargyloxybenzamide), demonstrated post-emergence herbicidal activities comparable to the commercial herbicides mesotrione (B120641) and diflufenican. bohrium.com Mechanistic studies on compound 406 revealed that it decreased the levels of both β-carotene and plastoquinone (B1678516) (PQ) in treated plants. bohrium.com The bleaching effect in green alga caused by this compound could be reversed by the addition of exogenous homogentisic acid (HGA), which is a precursor of plastoquinone. bohrium.com This suggests that these N-benzyl-2-methoxybenzamides may indirectly inhibit carotenoid biosynthesis by blocking the production of plastoquinone. bohrium.com

This line of research highlights the potential of this compound and its analogs as new candidates for bleaching herbicides, which could help in managing resistant weeds. bohrium.com A patent has also been filed for the use of N-benzylbenzamide compounds as pigment synthesis inhibitors for weed control. wipo.int

Below is a data table summarizing the key findings from a relevant study on N-benzyl-2-methoxybenzamide derivatives.

Compound IDStructureKey FindingsReference
406 N-(4-chlorobenzyl)-2-methoxy-5-propargyloxybenzamidePost-emergence herbicidal activity comparable to mesotrione and diflufenican. Decreased levels of β-carotene and plastoquinone. bohrium.com
412 N-(3,4-difluorobenzyl)-2-methoxy-5-propargyloxybenzamidePost-emergence herbicidal activity comparable to mesotrione and diflufenican. bohrium.com

These findings underscore the significant potential of the this compound scaffold in the development of novel agrochemicals.

Future Research Directions and Methodological Advancements for 2 Methoxy N 2 Methylbenzyl Benzamide

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of benzamides is undergoing a transformation towards greener and more efficient processes. Future research on 2-methoxy-N-(2-methylbenzyl)benzamide will likely focus on moving away from traditional methods that may involve hazardous reagents and solvents.

Key areas of exploration include:

Enzymatic Synthesis: The use of biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), offers a sustainable alternative for creating amide bonds. nih.gov This method can proceed without additives and in greener solvents like cyclopentyl methyl ether, yielding high-purity products. nih.gov

Catalytic Innovations: Palladium-catalyzed reactions are being developed for amide synthesis, including C-H functionalization, which can create complex molecules from simpler starting materials. whiterose.ac.uk Research into adapting these catalytic systems could provide more direct and atom-economical routes to this compound.

Sustainable Solvents and Conditions: A major push in chemical synthesis is the reduction of hazardous organic solvents. rsc.org Future methodologies will likely employ aqueous micellar conditions or biodegradable solvents to minimize environmental impact. rsc.org Challenging the need for inert atmospheres and dry solvents by using aerobic and ambient conditions is another promising frontier. researchgate.net

Avoiding Hazardous Reagents: Traditional amide synthesis often uses coupling reagents that generate significant waste. rsc.org Alternative methods, such as those avoiding the use of benzoyl chloride or employing thioester-based protocols, are being developed to create cleaner reaction profiles. rsc.orggoogle.com

Table 1: Comparison of Synthetic Approaches for Benzamide (B126) Synthesis

FeatureTraditional MethodsEmerging Sustainable Methods
Catalyst/Reagent Stoichiometric coupling reagents (e.g., DCC), Thionyl chlorideBiocatalysts (e.g., Lipases), Palladium catalysts
Solvents Chlorinated hydrocarbons, other hazardous organic solventsAqueous media, Cyclopentyl methyl ether (CPME), 2-MeTHF
Byproducts Significant stoichiometric waste, difficult-to-remove impuritiesRecyclable byproducts, water, easily removable inorganic salts
Reaction Conditions Often require inert atmospheres, strict temperature controlAmbient/aerobic conditions, milder temperatures
Key Advantage Well-established and widely understoodReduced environmental impact, higher efficiency, improved safety

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties and biological activities of molecules like this compound before they are synthesized. This in silico approach saves time and resources in the drug discovery and materials science pipeline.

Future computational studies could involve:

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies help identify the key structural features of a molecule that are essential for its biological activity. nih.govnih.gov By developing a pharmacophore model for a specific target, researchers can predict how modifications to the this compound structure would affect its binding and efficacy. nih.govnih.gov

Molecular Docking Simulations: These simulations model the interaction between a small molecule and a biological target, such as a protein or enzyme. researchgate.net For this compound, docking studies could predict its binding affinity to various targets, such as histone deacetylases (HDACs) or glucokinase, guiding the design of more potent and selective derivatives. nih.govresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. acs.org Applying these models early in the research process can help prioritize compounds with favorable pharmacokinetic profiles, using only in vitro data. acs.org

Table 2: Computational Modeling Techniques and Their Applications

Modeling TechniquePrimary FunctionPotential Application for this compound
3D-QSAR Relates 3D molecular properties to biological activity. nih.govnih.govPredict activity based on structural features; guide optimization.
Molecular Docking Predicts binding mode and affinity of a ligand to a receptor. researchgate.netIdentify potential biological targets and understand binding interactions.
Pharmacophore Analysis Identifies essential 3D features for biological activity. nih.govDesign novel derivatives with enhanced activity for a specific target.
PBPK Modeling Simulates the pharmacokinetic profile of a drug in the body. acs.orgPredict clinical pharmacokinetics and guide selection of drug candidates.

High-Throughput Screening of Benzamide Libraries for New Biological Activities

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nih.gov By including this compound in a diverse chemical library, researchers can efficiently explore a wide range of potential therapeutic applications.

Future HTS efforts would likely entail:

Creation of Diverse Benzamide Libraries: Synthesizing a library of structurally diverse benzamides, including this compound and its analogues, is the first step. These libraries are often designed to have drug-like properties, conforming to criteria such as Lipinski's Rule of 5. thermofisher.com

Screening Against Multiple Target Classes: The library would be screened against a broad array of biological targets. This could include well-established target families like G-protein-coupled receptors (GPCRs), kinases, and ion channels, as well as novel targets to uncover unprecedented biological functions. thermofisher.com

Phenotypic and Target-Based Screening: Both target-based assays (measuring interaction with a specific protein) and phenotypic assays (measuring a response in a whole cell or organism) can be employed. nih.gov This dual approach increases the chances of discovering compounds with relevant cellular effects, even if the exact mechanism is not yet known.

HTS is a powerful engine for drug discovery, and its application to benzamide libraries holds the promise of identifying new lead compounds for a variety of diseases. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Once a biological activity is identified for this compound, the next critical step is to understand its mechanism of action. The integration of multiple "omics" datasets provides a holistic view of the cellular response to a compound.

This approach involves:

Generating Multi-Omics Data: Cells or tissues treated with the compound would be analyzed using various high-throughput technologies, including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles). jci.orgnih.gov

Integrated Data Analysis: Computational methods are used to integrate these different data layers. nih.gov Unsupervised algorithms like Multi-Omics Factor Analysis (MOFA) can identify major sources of variation in the data, while supervised methods can pinpoint molecular patterns associated with a specific outcome or response. jci.orgresearchgate.net

Pathway and Network Analysis: The integrated data can be mapped onto known biological pathways and networks. nih.gov This helps to identify the specific signaling cascades, metabolic pathways, or regulatory networks that are perturbed by this compound, offering deep mechanistic insights. jci.orgnih.gov

By leveraging multi-omics integration, researchers can move beyond a single target and understand the broader biological impact of a compound, which is crucial for predicting both efficacy and potential off-target effects. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-(2-methylbenzyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amidation of 2-methoxybenzoic acid with 2-methylbenzylamine using thionyl chloride (SOCl₂) as a dehydrating agent under reflux conditions. Alternative methods involve coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of acid to amine), solvent polarity (e.g., THF for better solubility), and temperature control (reflux at 80°C for 6–8 hours) to achieve yields >85% .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH₃), benzyl, and amide groups. For example, the methoxy proton appears as a singlet near δ 3.8 ppm, while the amide proton resonates at δ 8.2–8.5 ppm .
  • IR : Key peaks include C=O stretch (~1650 cm⁻¹) for the amide and aromatic C-H stretches (~3000 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intramolecular N-H⋯O interactions) using SHELXL for refinement .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based kinetic assays. Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .

Advanced Research Questions

Q. How can computational methods predict the binding mode of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with binding free energy calculations (MM-GBSA).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze tautomeric stability (e.g., keto-enol forms) and electrostatic potential surfaces for hydrogen-bonding sites .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity, assay protocols, and compound purity (>95% by HPLC).
  • Statistical validation : Apply ANOVA or multivariate regression to identify confounding factors (e.g., solvent DMSO concentration) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodology :

  • Substituent variation : Modify the benzyl (e.g., electron-withdrawing Cl at the 4-position) or methoxy group (replace with ethoxy) to assess effects on solubility and target affinity.
  • Bioisosteric replacement : Replace the amide with a sulfonamide or urea moiety to enhance metabolic stability. Evaluate using logP measurements and CYP450 inhibition assays .

Q. What crystallographic challenges arise in analyzing polymorphs of this compound?

  • Methodology :

  • Crystal screening : Use solvent vapor diffusion with 96-well plates to identify polymorphs.
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for datasets with overlapping lattices. Validate with R-factor convergence (<5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.